molecular formula C6H5N3S B2990358 Imidazo[1,2-a]pyrazine-8-thiol CAS No. 95186-06-4

Imidazo[1,2-a]pyrazine-8-thiol

Cat. No.: B2990358
CAS No.: 95186-06-4
M. Wt: 151.19
InChI Key: CVZWEMLOWNFSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine-8-thiol is a chemical compound with the CAS Number: 95186-06-4 . It has a molecular weight of 151.19 . This compound acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H, (H,8,10) . The InChI key is CVZWEMLOWNFSIM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has shown reactivity in various synthetic methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.19 .

Scientific Research Applications

Synthetic Advances and Biological Applications

Imidazo[1,2-a]pyrazine is recognized for its significant role in organic synthesis and drug development, serving as a versatile scaffold. Recent advancements have been made in the synthesis and reactivity of these compounds, showcasing their multifarious biological activities. The review by Goel, Luxami, and Paul (2015) provides a comprehensive overview of these developments, highlighting the impact of substitution patterns on the compound's properties and future research directions Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015.

Anticancer and Antitumor Activities

A series of imidazo[1,2-a]pyrazine–coumarin hybrids, created by merging two biologically active moieties, have been synthesized and evaluated for their in vitro antitumor activities. These efforts, led by the same team of researchers, signify the potential of these compounds in cancer treatment Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015.

Novel Inhibitors for Aurora Kinases

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, a class of enzymes critical for cell division. These inhibitors have shown efficacy in tumor models, suggesting their utility in cancer therapy Tao Yu et al., 2010. Another study highlighted the discovery of a highly potent orally bioavailable inhibitor, indicating significant improvements in drug delivery methods for cancer treatment Tao Yu et al., 2018.

Phosphodiesterase 10A (PDE10A) Inhibitors

Imidazo[1,2-a]pyrazines have been explored as novel inhibitors for PDE10A, a target for the treatment of neurological disorders. A focused medicinal chemistry program has optimized a series of these compounds, demonstrating their potential in preclinical models of psychosis J. Bartolomé-Nebreda et al., 2015.

Green Synthetic Methodologies

An environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines/pyrazines/pyrimidines has been developed, utilizing a catalyst-free reaction under microwave irradiation in a green solvent. This method not only simplifies the synthesis process but also opens avenues for generating derivatives with potential anti-inflammatory and antimicrobial activities R. N. Rao et al., 2018.

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity suggest potential for future developments .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-8-thiol is a versatile scaffold in organic synthesis and drug development . It has been found to exhibit inhibitory effects against several targets, including the insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting NF-κB, it can affect the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can impact the IGF signaling pathway, PI3K/Akt signaling pathway, and aurora kinase pathway, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted due to its interaction with multiple targets. For instance, its inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can lead to changes in cell growth, proliferation, and survival .

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZWEMLOWNFSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.